9-Bromocamphor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

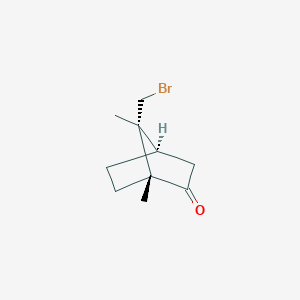

9-Bromocamphor, also known as this compound, is a useful research compound. Its molecular formula is C10H15BrO and its molecular weight is 231.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Research

One of the most promising applications of 9-bromocamphor is in the field of anticancer drug development. It has been explored as a precursor for synthesizing various noscapine analogues, which exhibit potent anticancer activity. A study reported the synthesis of a 9-bromo noscapine ionic liquid that showed improved solubility and binding affinity to human hemoglobin compared to its parent compound . This modification resulted in enhanced cytotoxicity against non-small cell lung cancer cells, indicating that this compound derivatives could be developed into more effective anticancer agents.

Rearrangement Reactions

The rearrangement reactions involving this compound have also been studied extensively. These reactions can lead to the formation of novel compounds with potential biological activities. For example, the transformation of this compound into various tricyclic structures through rearrangements has been documented . Such structural modifications can enhance the pharmacological properties of the resulting compounds.

Synthesis of Complex Natural Products

This compound serves as a key intermediate in the synthesis of complex natural products. Research has shown that it can be used to synthesize important pharmaceutical compounds like vitamin D3 and its metabolites through diastereoselective alkylation processes . This capability underscores its significance in synthetic organic chemistry and its potential role in developing new therapeutic agents.

Comparative Studies and Insights

Recent studies have compared the efficacy of this compound derivatives with traditional compounds. For instance, comparative assessments have shown that certain derivatives possess greater binding interactions with target proteins involved in cancer cell proliferation . These insights are crucial for guiding future research directions and optimizing drug design strategies.

Data Tables

化学反応の分析

Acid-Catalyzed Rearrangements

9-Bromocamphor undergoes acid-mediated skeletal rearrangements , forming derivatives like 6-bromocamphor or 3,9-dibromocamphor . For example:

-

Rearrangement to 6-Bromocamphor :

Treatment of (+)-3-bromocamphor with chlorosulfonic acid at 55°C generates (−)-6-bromocamphor via 6,2-hydride shifts and 3,2-endo-methyl shifts , confirmed by deuterium labeling studies .

Key Mechanistic Features :

-

Steric Effects : Bulky bromine substituents favor 3,2-endo-methyl shifts over exo shifts .

-

Stereoelectronic Control : Dihedral angle distortions in intermediates influence rearrangement pathways .

Debromination Reactions

Selective debromination is achieved using regiospecific reducing agents :

-

Tributyltin Hydride (Bu₃SnH) : Removes bromine from C(9) while retaining other substituents, yielding (+)-camphor with >95% optical purity .

-

Hydrogenolysis : Converts this compound to camphor under catalytic hydrogenation conditions.

Nucleophilic Substitution

The C(9)-Br bond participates in Sₙ2 reactions with nucleophiles:

-

Reaction with hydroxide (OH⁻) yields 9-hydroxycamphor .

-

Substitution with amines (e.g., NH₃) forms 9-aminocamphor , though steric hindrance reduces reaction rates.

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form 5,6-dehydrocamphor , a precursor in terpenoid synthesis :

textThis compound + KOH → 5,6-Dehydrocamphor + KBr + H₂O

Coupling Reactions

This compound serves as an electrophile in cross-coupling reactions :

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd catalysts to form 9-arylcamphor derivatives .

Mechanistic Insights from Deuterium Labeling

Deuterium tracing studies ( ) revealed:

-

Retention of Deuterium : During C(8)-bromination of 9-deuterio-3,3-dibromocamphor, deuterium remains intact, confirming the intermediacy of carbocations (e.g., 30 , 36 in Scheme 4 of ).

-

Partial Loss in Rearrangements : 8-Deuterio-3,3-dibromocamphor showed partial deuterium loss, supporting hydride shifts in intermediates .

特性

分子式 |

C10H15BrO |

|---|---|

分子量 |

231.13 g/mol |

IUPAC名 |

(1R,4R,7R)-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H15BrO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3/t7-,9+,10-/m1/s1 |

InChIキー |

JOXACTPHKLKJNP-FKTZTGRPSA-N |

異性体SMILES |

C[C@@]12CC[C@@H]([C@@]1(C)CBr)CC2=O |

正規SMILES |

CC12CCC(C1(C)CBr)CC2=O |

同義語 |

9-bromocamphor |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。